REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([O:8][CH3:9])[CH:7]=1.C(B(CC)[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)C.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>O1CCCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:10][C:5]1[CH:4]=[CH:3][C:2]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)=[CH:7][C:6]=1[O:8][CH3:9] |f:2.3.4,^1:40,42,61,80|
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Name
|
|
Quantity
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9.6 g
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Type
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reactant
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Smiles
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IC=1C=CC(=C(C1)OC)C
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Name
|
|
Quantity
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5.7 g
|
Type
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reactant
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Smiles
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C(C)B(C=1C=NC=CC1)CC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
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|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 h under nitrogen
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Duration
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24 h
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Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (2×200 mL)
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Type
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EXTRACTION
|
Details
|
extracted with 1N HCl (3×150 mL)
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Type
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EXTRACTION
|
Details
|
The acidic extractions
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Type
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EXTRACTION
|
Details
|
This basic layer was extracted with diethyl ether (3×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C=1C=NC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.71 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |